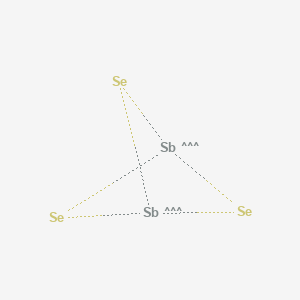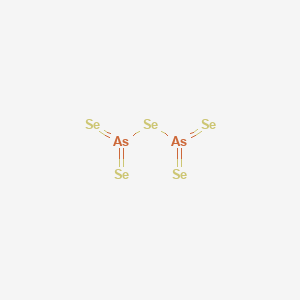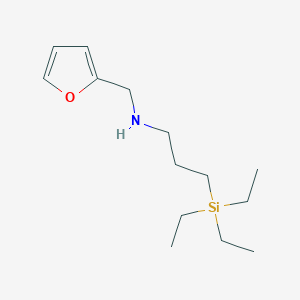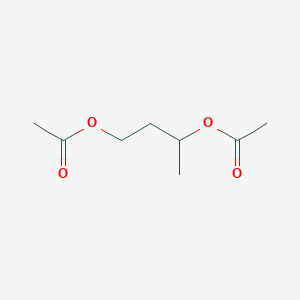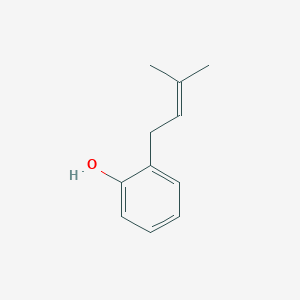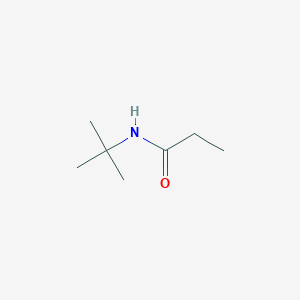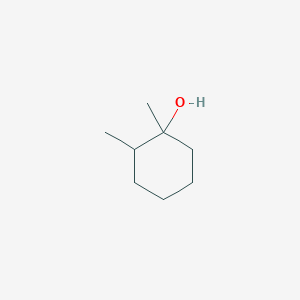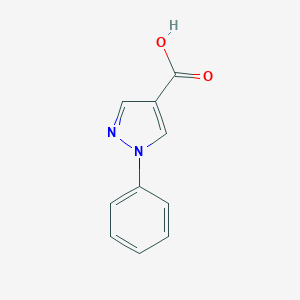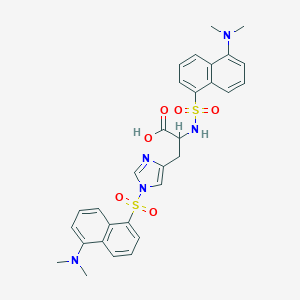
N,1-Bis((5-(dimethylamino)-1-naphthyl)sulphonyl)-L-histidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,1-Bis((5-(dimethylamino)-1-naphthyl)sulphonyl)-L-histidine, also known as DNSH, is a fluorescent probe that is widely used in scientific research. This compound has been synthesized using various methods and has been applied in different areas of research.
Mécanisme D'action
N,1-Bis((5-(dimethylamino)-1-naphthyl)sulphonyl)-L-histidine works by binding to the histidine residues of proteins and peptides. The fluorescent properties of N,1-Bis((5-(dimethylamino)-1-naphthyl)sulphonyl)-L-histidine are due to the presence of the naphthalene ring and the dimethylamino group. When N,1-Bis((5-(dimethylamino)-1-naphthyl)sulphonyl)-L-histidine binds to a protein or peptide, the fluorescence intensity changes, allowing researchers to monitor the binding process.
Effets Biochimiques Et Physiologiques
N,1-Bis((5-(dimethylamino)-1-naphthyl)sulphonyl)-L-histidine has been shown to have no significant biochemical or physiological effects on cells or tissues. It is non-toxic and does not interfere with the normal function of proteins or enzymes. N,1-Bis((5-(dimethylamino)-1-naphthyl)sulphonyl)-L-histidine has also been shown to be stable under physiological conditions, making it an ideal fluorescent probe for in vitro and in vivo studies.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N,1-Bis((5-(dimethylamino)-1-naphthyl)sulphonyl)-L-histidine as a fluorescent probe include its high sensitivity, selectivity, and stability. N,1-Bis((5-(dimethylamino)-1-naphthyl)sulphonyl)-L-histidine is also easy to use and can be used in a variety of experimental conditions. The limitations of using N,1-Bis((5-(dimethylamino)-1-naphthyl)sulphonyl)-L-histidine include the need for specialized equipment such as a fluorescence spectrophotometer and the need for a high concentration of protein or peptide for accurate measurements.
Orientations Futures
For N,1-Bis((5-(dimethylamino)-1-naphthyl)sulphonyl)-L-histidine research include the development of new synthesis methods and the use of N,1-Bis((5-(dimethylamino)-1-naphthyl)sulphonyl)-L-histidine in live-cell imaging. With continued research, N,1-Bis((5-(dimethylamino)-1-naphthyl)sulphonyl)-L-histidine has the potential to become a valuable tool for studying protein-protein interactions and enzyme activity in a variety of biological systems.
Méthodes De Synthèse
N,1-Bis((5-(dimethylamino)-1-naphthyl)sulphonyl)-L-histidine is synthesized using a two-step process. The first step involves the synthesis of 5-(dimethylamino)-1-naphthalenesulfonyl chloride (DANS-Cl) by reacting 5-(dimethylamino)-1-naphthalenesulfonic acid with thionyl chloride. The second step involves the reaction of DANS-Cl with L-histidine to produce N,1-Bis((5-(dimethylamino)-1-naphthyl)sulphonyl)-L-histidine. This reaction is carried out in the presence of a base such as triethylamine.
Applications De Recherche Scientifique
N,1-Bis((5-(dimethylamino)-1-naphthyl)sulphonyl)-L-histidine is widely used in scientific research as a fluorescent probe to study the binding of proteins and peptides. It has been used to study the binding of histidine-rich proteins such as histones, metal-binding proteins, and enzymes. N,1-Bis((5-(dimethylamino)-1-naphthyl)sulphonyl)-L-histidine has also been used to study the binding of peptides to cell membranes and to monitor the activity of enzymes such as proteases and phosphatases.
Propriétés
Numéro CAS |
1110-87-8 |
|---|---|
Nom du produit |
N,1-Bis((5-(dimethylamino)-1-naphthyl)sulphonyl)-L-histidine |
Formule moléculaire |
C30H31N5O6S2 |
Poids moléculaire |
621.7 g/mol |
Nom IUPAC |
2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-[1-[5-(dimethylamino)naphthalen-1-yl]sulfonylimidazol-4-yl]propanoic acid |
InChI |
InChI=1S/C30H31N5O6S2/c1-33(2)26-13-5-11-23-21(26)9-7-15-28(23)42(38,39)32-25(30(36)37)17-20-18-35(19-31-20)43(40,41)29-16-8-10-22-24(29)12-6-14-27(22)34(3)4/h5-16,18-19,25,32H,17H2,1-4H3,(H,36,37) |
Clé InChI |
MGGBLGOJSSYITF-VWLOTQADSA-N |
SMILES isomérique |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N[C@@H](CC3=CN(C=N3)S(=O)(=O)C4=CC=CC5=C4C=CC=C5N(C)C)C(=O)O |
SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CC3=CN(C=N3)S(=O)(=O)C4=CC=CC5=C4C=CC=C5N(C)C)C(=O)O |
SMILES canonique |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CC3=CN(C=N3)S(=O)(=O)C4=CC=CC5=C4C=CC=C5N(C)C)C(=O)O |
Autres numéros CAS |
1110-87-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



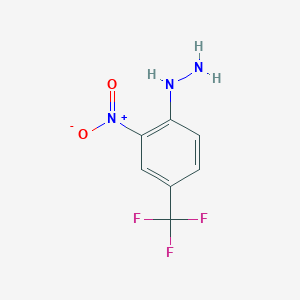
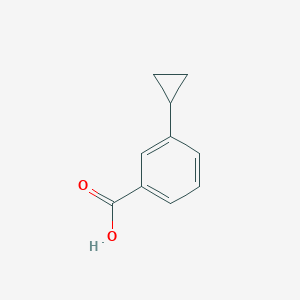

![4-[[(2,4-Dinitrophenyl)hydrazinylidene]methyl]benzene-1,3-diol](/img/structure/B73182.png)
